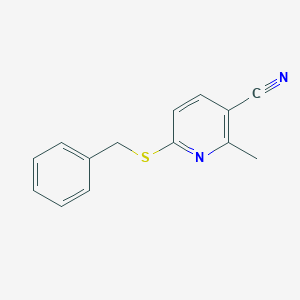![molecular formula C10H17NO B13014040 N-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide CAS No. 1886967-01-6](/img/structure/B13014040.png)
N-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(propan-2-yl)bicyclo[111]pentan-1-yl]acetamide is a chemical compound with the molecular formula C10H17NO It is characterized by a bicyclo[111]pentane core, which is a highly strained and rigid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes.
Introduction of the isopropyl group: The isopropyl group can be introduced via alkylation reactions using appropriate alkylating agents.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the isopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or alkylated products.
Wissenschaftliche Forschungsanwendungen
N-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development due to its unique structural properties.
Industry: Utilized in the development of new materials with specific mechanical or chemical properties.
Wirkmechanismus
The mechanism of action of N-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its rigid and strained structure. The pathways involved may include modulation of enzyme activity or receptor binding, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)methyl]acetamide
- N-[(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)methyl]acetamide
- N-[(3-methylbicyclo[1.1.1]pentan-1-yl)methyl]acetamide
Uniqueness
N-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide is unique due to its specific substitution pattern on the bicyclo[1.1.1]pentane core. This substitution imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
1886967-01-6 |
|---|---|
Molekularformel |
C10H17NO |
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
N-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetamide |
InChI |
InChI=1S/C10H17NO/c1-7(2)9-4-10(5-9,6-9)11-8(3)12/h7H,4-6H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
IYQZPTJAKJNEPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C12CC(C1)(C2)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


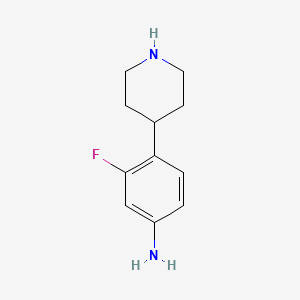
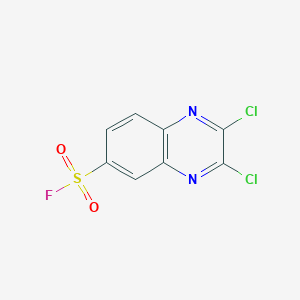
![(3aS,4S,6S,6aR)-6-[2-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13013979.png)
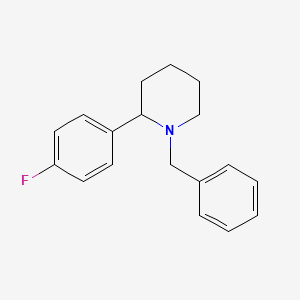
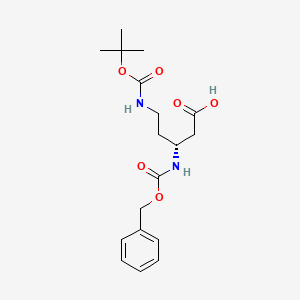

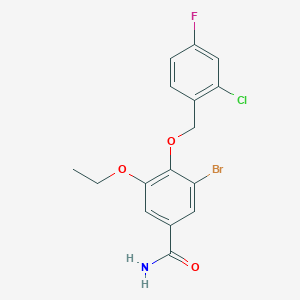

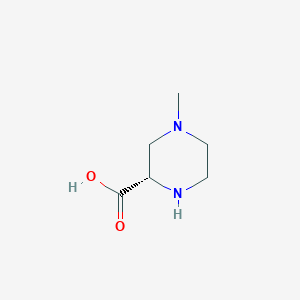
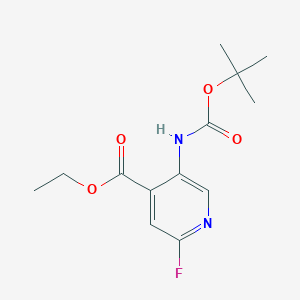
![N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B13014030.png)

![(1H-Pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B13014035.png)
